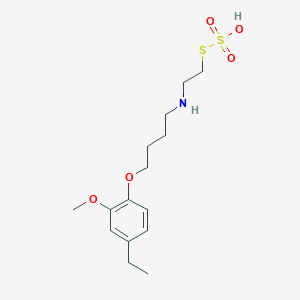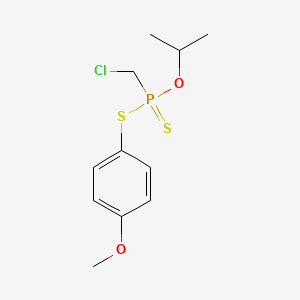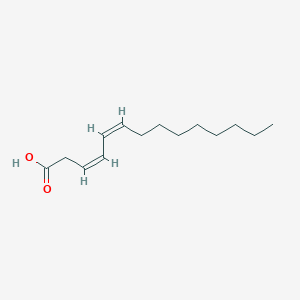
3Z,5Z-tetradecadienoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3Z,5Z-Tetradecadienoic acid is a long-chain polyunsaturated fatty acid characterized by the presence of two double bonds at positions 3 and 5 in the Z configuration
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3Z,5Z-tetradecadienoic acid can be achieved through various methods. One notable approach involves the Cadiot–Chodkiewicz cross-coupling reaction of 1-decyne and 4-bromo-3-butyn-1-ol in the presence of copper(I) chloride, followed by stereoselective reductions and Jones oxidation . This method provides a high yield and stereoselectivity, making it a preferred route for laboratory synthesis.
Industrial Production Methods: Industrial production of this compound often involves biotechnological processes. For instance, the yeast Pichia guilliermondii can be used to biosynthesize this compound from ricinoleic acid through a series of β-oxidation steps . This biotechnological approach is advantageous due to its sustainability and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions: 3Z,5Z-Tetradecadienoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into hydroxy acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of saturated fatty acids.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Halogenating agents like bromine or chlorine can be employed.
Major Products:
Oxidation: Hydroxy acids and other oxidized derivatives.
Reduction: Saturated fatty acids.
Substitution: Halogenated fatty acids.
Wissenschaftliche Forschungsanwendungen
3Z,5Z-Tetradecadienoic acid has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules.
Biology: The compound is studied for its role in cellular processes and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in lipid metabolism disorders.
Industry: It is used in the production of biopolymers and as a component in various industrial formulations.
Wirkmechanismus
The mechanism of action of 3Z,5Z-tetradecadienoic acid involves its interaction with specific molecular targets and pathways. In biological systems, it can be incorporated into cell membranes, influencing membrane fluidity and function. Additionally, it may act as a signaling molecule, modulating various metabolic pathways and cellular responses .
Vergleich Mit ähnlichen Verbindungen
3E,5Z-Tetradecadienoic Acid: This isomer differs in the configuration of the double bond at position 3.
3Z,5E-Tetradecadienoic Acid: This isomer has a different configuration at position 5.
Uniqueness: 3Z,5Z-Tetradecadienoic acid is unique due to its specific double bond configuration, which imparts distinct chemical and biological properties. This configuration can influence the compound’s reactivity and interaction with biological systems, making it a valuable subject of study in various scientific fields .
Eigenschaften
Molekularformel |
C14H24O2 |
|---|---|
Molekulargewicht |
224.34 g/mol |
IUPAC-Name |
(3Z,5Z)-tetradeca-3,5-dienoic acid |
InChI |
InChI=1S/C14H24O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16/h9-12H,2-8,13H2,1H3,(H,15,16)/b10-9-,12-11- |
InChI-Schlüssel |
YRUMHTHCEZRHTN-BASFJDSNSA-N |
Isomerische SMILES |
CCCCCCCC/C=C\C=C/CC(=O)O |
Kanonische SMILES |
CCCCCCCCC=CC=CCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


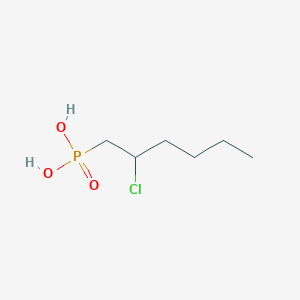
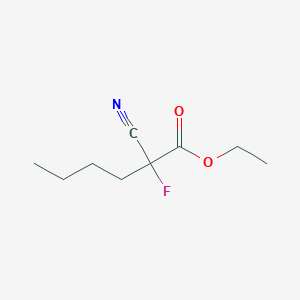
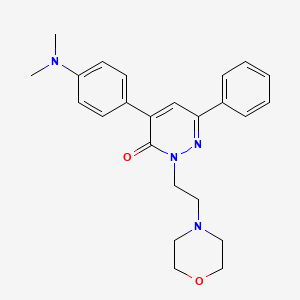
![N-[Amino(4-methylanilino)methylidene]thiourea](/img/structure/B14706187.png)
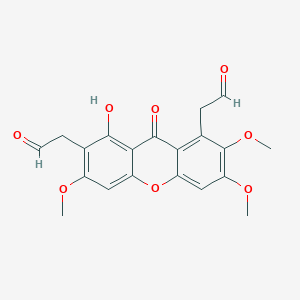
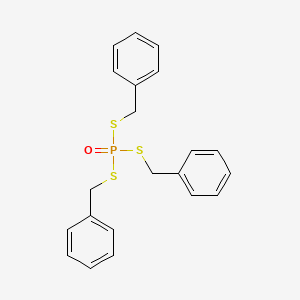


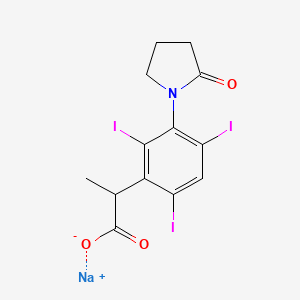
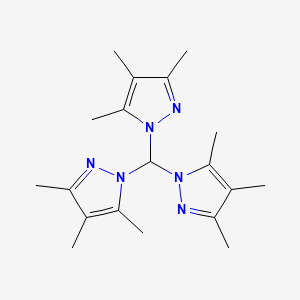
![2-[(Triphenylstannyl)sulfanyl]-1,3-benzoxazole](/img/structure/B14706227.png)
